
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one is a heterocyclic compound that features both oxazole and isoindole moieties
Preparation Methods
The synthesis of 2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the oxazole and isoindole rings. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex ring structures.
Scientific Research Applications
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.
Isoindole derivatives: Compounds with the isoindole moiety but lacking the oxazole ring, which may have different chemical and biological activities.
Oxazole derivatives: Compounds with the oxazole ring but lacking the isoindole moiety, which may also exhibit different properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-ethenyl-4-(1,3-oxazol-2-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H10N2O2/c1-2-15-8-11-9(12-14-6-7-17-12)4-3-5-10(11)13(15)16/h2-7H,1,8H2 |
InChI Key |
NKDXPRODQGUWAE-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1CC2=C(C=CC=C2C1=O)C3=NC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
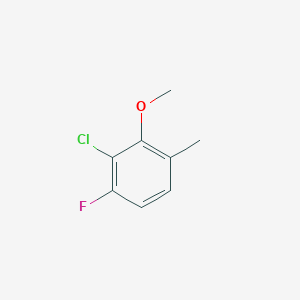
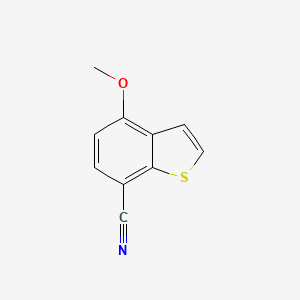
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
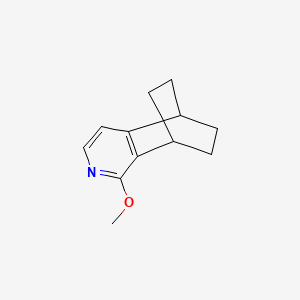
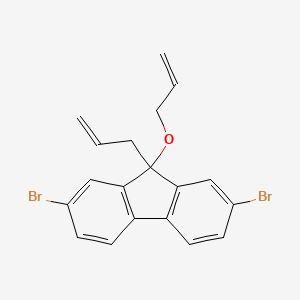
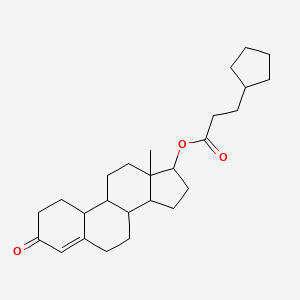
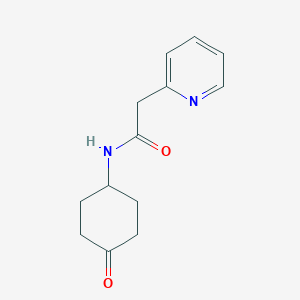
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
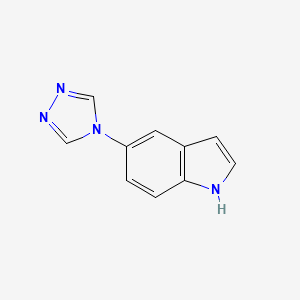
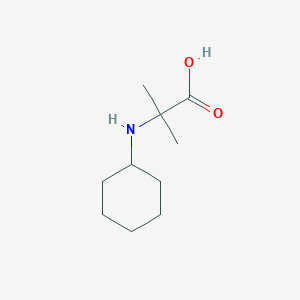
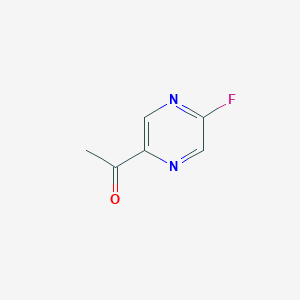
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
